

Technical Guide: Physicochemical Profiling of Gallic Acid Sodium Salt

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: sodium;3,4,5-trihydroxybenzoate

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Dissociation Constants, Thermodynamics, and Experimental Protocols

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of Gallic Acid Sodium Salt (Sodium Gallate), specifically focusing on its acid dissociation constants (

) and thermodynamic behavior. Designed for pharmaceutical scientists and process engineers, this document moves beyond basic definitions to explore the causal relationships between pH, ionization states, and the compound's stability and solubility profiles.

Sodium Gallate (

) is the monosodium salt of gallic acid (3,4,5-trihydroxybenzoic acid). Its utility in drug development as a potent antioxidant and solubility enhancer is governed strictly by its protonation state. This guide details the four-step deprotonation mechanism, provides validated experimental protocols for

determination, and outlines the implications of these constants on formulation stability.

Chemical Constitution and Dissociation Equilibria[1] [2]

The Polyprotic Nature of Gallic Acid

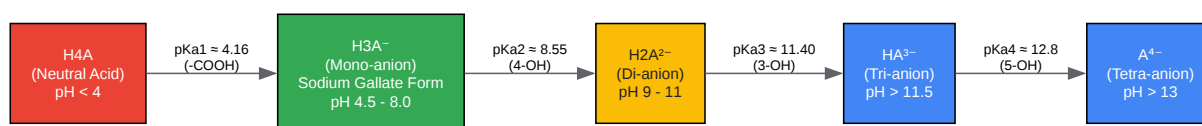
Gallic acid is a tetra-protic acid in aqueous solution, possessing one carboxyl group and three phenolic hydroxyl groups. The "Sodium Gallate" salt typically refers to the species where the carboxyl group is neutralized (deprotonated). However, in solution, the species distribution is entirely pH-dependent.

The dissociation equilibrium follows this sequence:

- Carboxyl Group (): The most acidic proton. Loss yields the mono-anion (Gallate).
- Para-Hydroxyl (): The most acidic phenol due to resonance stabilization.
- Meta-Hydroxyls (): These dissociate at high pH.

Species Distribution Logic

Understanding which species dominates at a given pH is critical for predicting solubility and antioxidant mechanism (HAT vs. SPLET).



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Figure 1: Stepwise deprotonation of Gallic Acid. The green node represents the predominant form of Sodium Gallate in water.

Thermodynamic Constants

The following values represent the consensus of high-precision potentiometric and spectrophotometric determinations, refined by recent Density Functional Theory (DFT) corrections for aqueous solvation energies.

Acid Dissociation Constants (,)

Dissociation Step	Functional Group	(Experimental)	(kJ/mol)	Significance in Formulation
	Carboxylic Acid ()	4.16 ± 0.02	23.7	Defines the pH required for salt formation. Below pH 4, the salt converts back to the less soluble acid.
	Para-Hydroxyl (at C4)	8.55 ± 0.01	48.8	Critical limit for oxidative stability. Above pH 8.5, rapid oxidation to quinones occurs.
	Meta-Hydroxyl (at C3)	11.40 ± 0.10	65.1	Relevant only for highly alkaline extraction processes.
	Meta-Hydroxyl (at C5)	12.8 ± 0.40	73.1	Theoretical limit; rarely observed in physiological conditions.

Note:

calculated using

Thermodynamic Drivers

The dissociation of Gallic Acid is endothermic ().

- Enthalpy (): Positive.[1] Dissociation requires energy to break the O-H bond.
- Entropy (): Negative. The ordering of water molecules around the generated ions (hydration shell) decreases the system's entropy.
- Implication: The solubility and degree of ionization of Sodium Gallate increase with temperature.

Experimental Methodologies

For researchers needing to validate these constants in specific formulation matrices (e.g., hydro-alcoholic gels or deep eutectic solvents), the following protocol is the gold standard.

Protocol: Potentiometric Titration under Inert Atmosphere

Objective: Determine precise

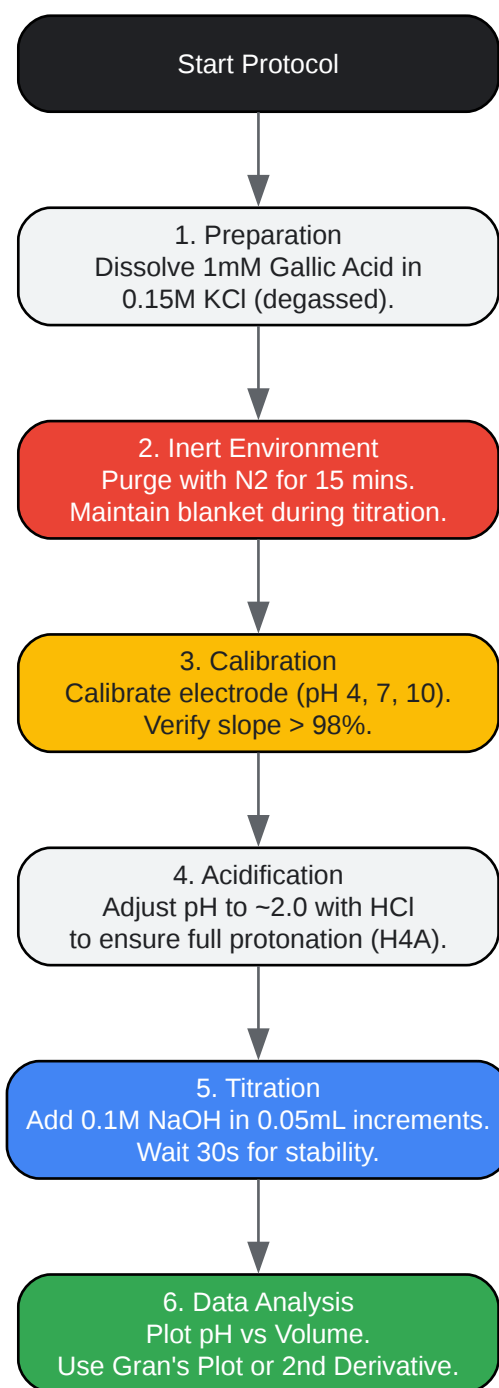
values while preventing the auto-oxidation of the phenolate ions.

Materials:

- Analyte: Sodium Gallate or Gallic Acid (>99% purity).
- Titrant: Carbonate-free 0.1 M NaOH (standardized).
- Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

- Inert Gas: High-purity Nitrogen () or Argon.
- Apparatus: Potentiometer with glass electrode (precision ± 0.001 pH), jacketed titration vessel ().

Workflow:



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Figure 2: Potentiometric titration workflow for oxidation-sensitive polyphenols.

Critical Technical Notes:

- Oxidation Control: The solution will turn brown (quinone formation) if oxygen is present above pH 7. The purge is non-negotiable for accurate determination.
- Concentration: Use concentrations to ensure the inflection point is distinct from the solvent background.
- Data Processing: For polyprotic acids with overlapping values (like and), simple inflection point analysis is insufficient. Use non-linear least squares regression (e.g., HYPERQUAD or equivalent software).

Implications for Drug Development[4][5]

Solubility vs. Stability Trade-off

Sodium Gallate exhibits a classic pharmaceutical trade-off:

- Solubility: Highest at pH > 5 (Anionic form).
- Stability: Highest at pH < 4 (Neutral form).

Formulation Strategy: To formulate a stable liquid dosage form, a buffering system at pH 4.5 - 5.5 is optimal. This maintains the compound primarily as the mono-anion (

), ensuring high solubility (mg/mL) while keeping the phenolic protons intact (), thereby preventing rapid oxidative degradation.

Antioxidant Mechanism (SPLET)

The

values dictate the antioxidant mechanism.

- In Lipid Media (Neutral pH): The neutral operates via Hydrogen Atom Transfer (HAT).
- In Aqueous Media (Physiological pH 7.4): The mono-anion is the active species. It operates via Sequential Proton Loss Electron Transfer (SPLET).[2]
 - The anion is a better electron donor than the neutral molecule.
 - Insight: This makes Sodium Gallate more effective than Gallic Acid in scavenging radicals in plasma or cytosolic environments.

References

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